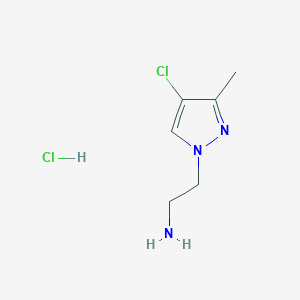

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride

描述

属性

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUDVHHMYANAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Mesylation-Mediated Alkylation

This method, adapted from benzimidazole derivatization techniques, involves sequential protection, activation, and coupling:

Step 1: Protection of Ethanolamine

Ethanolamine is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA), yielding N-Cbz-2-hydroxyethylamine (6a ).

Step 2: Mesylation of the Hydroxyl Group

6a reacts with methanesulfonyl chloride (MsCl) in DCM/TEA to form N-Cbz-2-(methylsulfonyloxy)ethylamine (7a ). The mesylate group serves as a superior leaving group for subsequent nucleophilic substitution.

Step 3: Pyrazole Alkylation

4-Chloro-3-methyl-1H-pyrazole is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF), then treated with 7a at 60–80°C for 12–24 hours. The reaction affords N-Cbz-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethylamine (8 ) in 65–75% yield (Table 1).

Step 4: Deprotection and Salt Formation

Hydrogenolysis of 8 using 10% Pd/C under H₂ in methanol removes the Cbz group. The free amine is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt (82–88% yield).

Table 1: Key Reaction Parameters for Mesylation-Mediated Alkylation

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cbz-Cl, TEA, DCM | 0–5°C | 2 | 90 |

| 2 | MsCl, TEA, DCM | RT | 1 | 95 |

| 3 | NaH, DMF, 4-chloro-3-methylpyrazole | 80°C | 24 | 73 |

| 4 | Pd/C, H₂, MeOH; HCl/Et₂O | RT | 12 | 85 |

Azide Reduction Pathway

An alternative route employs Staudinger reduction, leveraging methodologies from benzimidazole synthesis:

Stepwise Assembly via Cyclocondensation

Hydrazine-Based Cyclization

A less common approach constructs the pyrazole ring after installing the ethylamine side chain:

Step 1: Synthesis of β-Keto Enamine

3-Chloropentane-2,4-dione reacts with 2-aminoethanol in ethanol under reflux, forming a β-keto enamine intermediate.

Step 2: Cyclocondensation

Treatment with hydrazine hydrate in acetic acid at 100°C induces cyclization, yielding 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine. While conceptually straightforward, this method suffers from poor regiocontrol (<50% yield) and is rarely employed industrially.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Temperature and Time Trade-offs

Prolonged heating (>24 hours) at 80°C in DMF risks pyrazole decomposition, evidenced by HPLC-MS detection of dechlorinated byproducts. Optimal conditions balance conversion (≥90% by TLC) and thermal stability.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 254 nm. LC-MS ([M+H]⁺ = 190.1) confirms molecular weight.

Industrial-Scale Considerations

Cost-Effective Protecting Groups

Replacing Cbz with tert-butoxycarbonyl (Boc) protection reduces hydrogenolysis costs but necessitates acidic deprotection (e.g., trifluoroacetic acid), complicating workup.

Salt Formation Efficiency

Spray drying with HCl gas in ethanol achieves 95–97% salt recovery vs. 82–88% for batch crystallization.

化学反应分析

Types of Reactions

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles .

科学研究应用

Biological Activities

The compound exhibits several promising biological activities, which are summarized below:

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole moiety demonstrate significant antimicrobial properties. For instance, derivatives similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride have shown activity against various bacterial strains, including Mycobacterium tuberculosis.

| Compound | Target Organism | IC50 Value (µM) |

|---|---|---|

| Similar Derivative | Mycobacterium tuberculosis | 1.35 - 2.18 |

Anticancer Properties

Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve the inhibition of key enzymes related to tumor growth and cell division.

| Compound | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Similar Pyrazole Derivative | Various cancer lines | Enzyme inhibition |

Neurological Applications

There is emerging evidence that pyrazole derivatives may serve as potential acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.

Drug Development

The compound's structural features make it a candidate for developing new therapeutic agents aimed at enhancing platelet production and treating thrombocytopenia. Its role as a thrombopoietin receptor agonist has been highlighted in patent literature, suggesting its potential in hematological therapies .

Formulation Studies

The solubility characteristics of this compound can significantly affect its bioavailability and formulation into pharmaceutical dosage forms. Research into improving solubility through salt formation has been documented, indicating a pathway for enhancing its therapeutic efficacy .

Antitubercular Activity

A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to this compound. The findings suggest that modifications in the pyrazole structure can enhance antimicrobial potency.

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development.

作用机制

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.

Ethylenediamine: Another precursor used in the synthesis.

Other Pyrazoles: Compounds with similar pyrazole rings but different substituents.

Uniqueness

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C6H11Cl2N3

- Molecular Weight : 196.078 g/mol

- CAS Number : 1820741-67-0

- Purity : Typically around 95% to 98% .

Pyrazole derivatives, including this compound, often exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Antimicrobial Activity : Some studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed that certain pyrazole compounds achieved up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness was evaluated using standard antimicrobial susceptibility tests .

Anticancer Potential

Recent studies have also explored the anticancer properties of pyrazole derivatives. Some compounds have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. The presence of specific substituents on the pyrazole ring appears to enhance its activity against cancer cells .

Case Studies

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Mannich reactions, where pyrazole derivatives react with formaldehyde and amine precursors under acidic conditions. Optimization involves adjusting reaction temperature (60–80°C), catalyst choice (e.g., HCl), and stoichiometric ratios of reactants. Post-reaction purification via recrystallization or column chromatography ensures high yield (>75%) and purity. Reaction progress can be monitored using thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm pyrazole ring protons (δ 6.5–7.5 ppm) and ethanamine chain signals (δ 2.8–3.5 ppm).

- HPLC : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) to assess purity (>98%).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths and angles, such as Cl–C (1.73 Å) and N–C (1.45 Å) .

Q. What protocols ensure accurate quantification of hydrochloride salt content in the compound?

- Methodological Answer : Perform potentiometric titration with 0.1 M NaOH to determine chloride ion concentration. Alternatively, ion chromatography (IC) with suppressed conductivity detection quantifies Cl with a detection limit of 0.1 ppm. Cross-validate results using elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution on the pyrazole ring, identifying reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimentally, validate predictions by comparing catalytic yields under Pd(0)/ligand systems (e.g., XPhos) and characterizing products via LC-MS .

Q. What strategies are effective in resolving contradictions between computational modeling predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Address these by:

- Conducting solvent-polarity studies (e.g., DMSO vs. THF) to assess dielectric constant impacts.

- Performing ab initio molecular dynamics (AIMD) simulations to model solvation effects.

- Cross-referencing experimental kinetic data (e.g., rate constants) with computed activation energies .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions in biological assays?

- Methodological Answer :

- pH Stability : Test solubility and degradation in PBS buffers (pH 4–9) at 37°C for 24–72 hours. Monitor via UV-Vis spectroscopy (λ = 280 nm) for absorbance shifts.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C). Hydrochloride salts typically enhance thermal stability compared to free bases.

- Hygroscopicity : Store in desiccators (RH <30%) to prevent deliquescence, confirmed by dynamic vapor sorption (DVS) analysis .

Q. What analytical approaches are recommended for detecting and characterizing degradation products under oxidative stress?

- Methodological Answer : Expose the compound to HO (3% v/v) at 40°C for 48 hours. Analyze degradation products using:

- LC-HRMS : Identify molecular ions (e.g., m/z +16 for hydroxylation).

- EPR Spectroscopy : Detect free radical intermediates (e.g., pyrazole ring oxidation).

- Isolation : Purify major degradants via preparative HPLC and characterize using 2D NMR (COSY, HSQC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability.

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., Cl vs. Br at position 4) using IC values from kinase inhibition assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from peer-reviewed studies, prioritizing results with p <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。